A Comprehensive Technical Guide to 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose
A Comprehensive Technical Guide to 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose, a key carbohydrate derivative in organic synthesis and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction: The Significance of a Protected Arabinofuranose
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose is a peracetylated form of D-arabinose in its furanose ring structure. The acetylation of the hydroxyl groups serves a critical purpose: it "protects" these reactive sites, preventing them from participating in unintended reactions. This strategic protection enhances the molecule's stability and solubility in organic solvents, making it a versatile building block in complex glycosylation reactions.[1][2] Its primary role is as a glycosyl donor, a molecule that provides the sugar moiety in the synthesis of more complex carbohydrates, nucleosides, and other glycoconjugates.[1] The retention of the α-anomeric configuration is particularly important for its reactivity in these synthetic pathways.[3] This derivative is instrumental in the development of various bioactive compounds, including glycosidase inhibitors and modified nucleosides with potential antiviral applications.[1][3]
Molecular and Chemical Identity
A clear understanding of the fundamental identifiers of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose is paramount for accurate sourcing, experimental design, and regulatory documentation.
| Identifier | Value | Source(s) |
| IUPAC Name | [(2R,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | [3][4] |
| CAS Number | 43225-70-3 | [1][2][4] |
| Molecular Formula | C₁₃H₁₈O₉ | [1][2][3] |
| Molecular Weight | 318.28 g/mol | [1][3][5] |
| Canonical SMILES | CC(=O)OC[C@@H]1OC(=O)C)OC(=O)C">C@HOC(=O)C | [2][5] |
| InChI Key | IHNHAHWGVLXCCI-NDBYEHHHSA-N | [5] |
Physicochemical Properties: A Detailed Analysis
The physical properties of this compound dictate its handling, storage, and application in various experimental setups.
| Property | Value | Notes and Experimental Context | Source(s) |
| Appearance | White to off-white crystalline solid, or colorless to off-white oil/semi-solid. | The physical state can vary depending on purity and the presence of residual solvents. Highly pure samples are more likely to be crystalline solids. | [1][2][3] |
| Solubility | Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Slightly soluble in chloroform, ethyl acetate, and methanol. | The acetyl groups increase lipophilicity compared to the parent sugar, broadening its solubility in organic solvents, which is advantageous for many synthetic reactions. | [1][3] |
| Boiling Point | 385.6 °C at 760 mmHg; 140 °C at 0.01 mmHg. | The significant difference in boiling points highlights the compound's low volatility under standard atmospheric pressure, requiring vacuum distillation for purification. | [1] |
| Density | 1.29 - 1.31 g/cm³ at 25 °C. | This value is useful for calculating molar quantities from a given volume of the substance. | [1] |
| Refractive Index | n20/D 1.4500 | Measured at 20°C using the sodium D-line, this parameter is a useful indicator of purity. | |
| Purity | Typically ≥95% | Purity is commonly confirmed by ¹H-NMR spectroscopy. | [1] |
Structural Elucidation and Spectroscopic Data
The confirmation of the structure and purity of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose relies on a combination of spectroscopic techniques. While specific spectral data is not always publicly available in detail, the following provides an expected profile based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for confirming the identity and purity of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic signals for the arabinofuranose ring protons and the acetyl groups.
-
¹H-NMR: The anomeric proton (H-1) is expected to appear as a distinct signal in the downfield region, with its chemical shift and coupling constant providing information about the α-configuration. The remaining ring protons (H-2, H-3, H-4, and H-5) will resonate at specific chemical shifts, and their coupling patterns will be indicative of their relative stereochemistry. The methyl protons of the four acetyl groups will appear as sharp singlets, likely in the range of δ 2.0-2.2 ppm. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C-NMR: The spectrum will show distinct signals for each of the 13 carbon atoms. The anomeric carbon (C-1) will be in the downfield region. The carbons of the furanose ring will have characteristic chemical shifts, and the carbonyl and methyl carbons of the acetyl groups will also be readily identifiable.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching: A strong absorption band around 1740-1750 cm⁻¹ is characteristic of the ester carbonyl groups of the acetyl moieties.
-
C-O stretching: Strong bands in the region of 1200-1300 cm⁻¹ will be present, corresponding to the C-O stretching of the esters and the ether linkage in the furanose ring.
-
C-H stretching: Bands in the 2900-3000 cm⁻¹ region will be due to the C-H stretching of the alkyl groups.
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of complete acetylation.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In techniques like Electrospray Ionization (ESI-MS), the molecule is expected to be detected as an adduct with ions such as sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation analysis can reveal the loss of acetyl groups and cleavage of the glycosidic bond, further confirming the structure.
Synthesis and Methodologies
The preparation of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose typically involves the acetylation of D-arabinose. A general, illustrative protocol is provided below. It is crucial to note that reaction conditions, such as temperature and reaction time, may need to be optimized for specific laboratory settings and desired purity levels.
General Acetylation Protocol
This protocol is based on established methods for the acetylation of sugars.
Objective: To synthesize 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose from D-arabinose.
Materials:
-
D-arabinose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: Suspend D-arabinose in a suitable solvent system, such as a mixture of anhydrous pyridine and dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the acetylation reaction.
-
Addition of Acetylating Agent: Slowly add acetic anhydride dropwise to the cooled and stirred suspension. The slow addition helps to maintain the temperature and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture again to 0 °C and carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose. The separation of anomers might be necessary.
Workflow Diagram:
Caption: General workflow for the synthesis of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose and to ensure laboratory safety.
-
Hazard Statements: This compound is classified as dangerous with the risk of serious eye damage (H318).[3]
-
Precautionary Measures: It is recommended to wear protective gloves and eye protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3]
-
Storage Conditions: Store at temperatures between 2–8°C in a tightly sealed container to prevent moisture absorption.[3][6]
Conclusion
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose is a cornerstone intermediate for synthetic carbohydrate chemistry. Its well-defined physical properties and the strategic placement of protecting groups make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its characteristics, as outlined in this guide, is fundamental to its successful application in the synthesis of novel and complex bioactive molecules.
References
-
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose, Purity ≥95%. (n.d.). CD BioGlyco. Retrieved January 20, 2026, from [Link]
-
1,2,3,5-Tetra-O-acetyl-a-D-arabinofuranose. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
-
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose. (n.d.). precisionFDA. Retrieved January 20, 2026, from [Link]
- Maity, J., Shakya, G., & Kumar, S. (2012). Efficient and Selective Enzymatic Acylation Reaction: Separation of Furanosyl and Pyranosyl Nucleosides. The Journal of Organic Chemistry, 77(13), 5711–5716.
-
alpha-D-Arabinofuranose, 1,2,3,5-tetraacetate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. CAS 43225-70-3: 1,2,3,5-tetra-O-acetyl-D-arabinofuranose [cymitquimica.com]
- 3. glycodepot.com [glycodepot.com]
- 4. alpha-D-Arabinofuranose, 1,2,3,5-tetraacetate | C13H18O9 | CID 11088423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 1,2,3,5-Tetra-O-acetyl-a-D-arabinofuranose|lookchem [lookchem.com]
Figure 1. Iodine-catalyzed per-O-acetylation of D-arabinose.
